6-Hydroxy-1H-indole-2-carbonitrile
Overview
Description
6-Hydroxy-1H-indole-2-carbonitrile is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors , which suggests that 6-Hydroxy-1H-indole-2-carbonitrile may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of this compound with its targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities
Result of Action
Given the diverse biological activities of indole derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
6-Hydroxy-1H-indole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a reactant in the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators The compound’s interactions with enzymes such as tryptophan dioxygenase suggest its involvement in modulating biochemical pathways related to tryptophan metabolism
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated anticancer activity by inducing apoptosis in cancer cells This compound may also modulate cell signaling pathways involved in inflammation and immune responses, contributing to its potential therapeutic effects
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It may exert its effects through binding interactions with enzymes, leading to enzyme inhibition or activation. For instance, as a reactant in the preparation of tryptophan dioxygenase inhibitors, this compound may inhibit the activity of tryptophan dioxygenase, thereby affecting tryptophan metabolism Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may impact their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may reveal additional insights into its temporal effects on cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies on indole derivatives have shown that their biological activity can be dose-dependent . At lower doses, this compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activity. At higher doses, it may cause toxic or adverse effects. Determining the optimal dosage and understanding the threshold effects of this compound in animal models are crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It may interact with enzymes and cofactors that play a role in its metabolism. For example, as a derivative of indole, it may be metabolized through pathways similar to those of other indole compounds The compound’s effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and function. Investigating the transport and distribution mechanisms of this compound can provide valuable insights into its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1H-indole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Fischer indole synthesis, where hydrazones are treated with acidic catalysts to form the indole ring . Another approach involves the use of multicomponent reactions, which offer a one-step convergent strategy to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Formation of 6-hydroxy-1H-indole-2-carboxaldehyde.
Reduction: Formation of 6-hydroxy-1H-indole-2-amine.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
6-Hydroxy-1H-indole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
6-Hydroxyindole: Lacks the nitrile group but shares the hydroxyl and indole moieties.
1H-indole-2-carbonitrile: Similar structure but lacks the hydroxyl group.
Uniqueness: 6-Hydroxy-1H-indole-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-hydroxy-1H-indole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-7-3-6-1-2-8(12)4-9(6)11-7/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXFSKMEYLTTAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857249 | |
Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092350-96-3 | |
Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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